Product packaging for Hexadecyltrimethylammonium chloride(Cat. No.:CAS No. 68002-63-1)

Hexadecyltrimethylammonium chloride

Cat. No.: B7801134
CAS No.: 68002-63-1
M. Wt: 320.0 g/mol
InChI Key: WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Description

Significance of Cationic Surfactants in Scientific Inquiry

Cationic surfactants are a class of molecules characterized by a positively charged head group. stppgroup.com This positive charge is fundamental to their scientific utility, as it drives their interaction with negatively charged surfaces and molecules, such as DNA, proteins, and various cell types. lu.senih.gov Their amphiphilic nature allows them to self-assemble in solutions, forming structures like micelles, which are invaluable for solubilizing non-polar substances in aqueous environments. nih.gov

In scientific research, these properties are harnessed for a multitude of applications. Cationic surfactants are employed as:

Biocides and Disinfectants: Their ability to disrupt microbial cell membranes through electrostatic interactions makes them effective antimicrobial agents. stppgroup.com

Phase Transfer Catalysts: In organic synthesis, they facilitate reactions between reactants in immiscible phases. chemimpex.comgenscript.com

Conditioning Agents: Their affinity for negatively charged surfaces, like the keratin (B1170402) in hair, makes them useful in material science studies related to personal care formulations. wikipedia.orgtaylorandfrancis.com

Tools in Molecular Biology: They are used to complex with and precipitate DNA, and to permeabilize cell membranes. chemimpex.comspectrumchemical.com

Drug Delivery Vehicles: The potential for micelles to encapsulate and transport drug molecules is a significant area of pharmaceutical research. nih.govcmbr-journal.com

The versatility of cationic surfactants, stemming from their unique molecular structure, has established them as indispensable tools in chemistry, biology, and materials science. lu.senih.gov

Historical Perspectives on Hexadecyltrimethylammonium Chloride Research

The study of this compound began in the early 20th century, emerging from research focused on developing cationic surfactants with antimicrobial capabilities. By the 1930s, its efficacy as a disinfectant was recognized, particularly in applications like surgical hand antisepsis.

A significant evolution in CTAC research occurred in the 1980s when scientists at Mobil Oil Corporation utilized it as a structure-directing agent. This pioneering work led to the synthesis of MCM-41, a mesoporous silica (B1680970) material with a highly ordered, hexagonal pore structure. This discovery was a landmark, demonstrating CTAC's capacity to form micellar templates that could precisely control the morphology of nanomaterials. This opened a new chapter for CTAC, moving beyond its traditional surfactant and biocide roles into the realm of advanced materials synthesis.

Contemporary Research Landscape of this compound

Current research continues to build upon the historical foundations of CTAC, exploring and expanding its applications in several high-tech fields.

Materials Science and Nanotechnology: CTAC is a cornerstone in the synthesis of various nanomaterials. It serves as a template or capping agent to control the size and shape of nanoparticles. nih.govnih.gov For instance, it is used to prepare rod-like mesoporous silica and to stabilize gold nanoparticles for catalytic applications. sigmaaldrich.com In the synthesis of silver nanoparticles, CTAC has been shown to not only stabilize the particles but also to promote the agglomeration of individual nanoparticles into small assemblies with distinct plasmon band features. researchgate.net Research also focuses on its role in creating organic-inorganic hybrid aerogels and its use in preparing Polymethylsilsesquioxane aerogels. sigmaaldrich.com

Biomedical and Pharmaceutical Research: CTAC is investigated for its role in drug delivery systems. cmbr-journal.comdoaj.org A notable application is in the development of mitochondrion-targeting cancer therapies. nih.gov Researchers have developed CTAC-loaded mesoporous silica nanoparticles that can selectively target the negatively charged mitochondrial membranes of cancer cells. nih.gov This interaction leads to mitochondrial dysfunction, decreased ATP levels, and ultimately, cancer cell death through necrosis and apoptosis. nih.gov These nanoparticle systems have demonstrated significant antitumor activity in both in vitro and in vivo studies. nih.gov

Molecular Biology: In nucleic acid research, CTAC's cationic nature is exploited to facilitate the formation of micellar complexes with DNA. This interaction is fundamental to its use in DNA extraction protocols. Furthermore, research has explored the creation of DNA-CTAC complexes, which exhibit enhanced thermal stability compared to native DNA. researchgate.net This increased stability at temperatures up to 200-220 °C is a crucial parameter for the development of DNA-based materials for electronic and optoelectronic applications. researchgate.net

Table 2: Summary of this compound Applications in Academic Research

Research Field Specific Application Research Finding Source(s)
Materials Science Synthesis of Mesoporous Materials Acts as a structure-directing agent to create ordered porous materials like MCM-41.
Nanotechnology Nanoparticle Synthesis Used as a capping agent to control the size and shape of gold and silver nanoparticles. nih.govresearchgate.net
Biomedical Research Cancer Therapy Forms part of a mitochondrion-targeting drug delivery system to induce cancer cell death. nih.gov
Molecular Biology DNA Complexation Forms complexes with DNA, enhancing its thermal stability for potential use in optoelectronics. researchgate.net
Organic Chemistry Phase Transfer Catalysis Facilitates reactions between immiscible phases in the synthesis of fine chemicals. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42N.Cl<br>C19H42ClN B7801134 Hexadecyltrimethylammonium chloride CAS No. 68002-63-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
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InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
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Molecular Formula

C19H42N.Cl, C19H42ClN
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

6899-10-1 (Parent)
Record name Trimethylhexadecylammonium chloride
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DSSTOX Substance ID

DTXSID6026901
Record name Hexadecyl trimethyl ammonium chloride
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Molecular Weight

320.0 g/mol
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Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline]
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Flash Point

69 °F (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Solubility

Water solubility: 440 mg/l at 30 °C
Record name TRIMETHYLHEXADECYLAMMONIUM CHLORIDE
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Density

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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CAS No.

112-02-7, 68002-63-1
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name Hexadecyltrimethylammonium chloride
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Record name Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides
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Record name Hexadecyl trimethyl ammonium chloride
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Synthetic Methodologies and Chemical Modifications for Research Applications

Advanced Synthetic Routes for Hexadecyltrimethylammonium Chloride

The primary and most established method for synthesizing this compound and other quaternary ammonium (B1175870) salts is the Menschutkin reaction . researchgate.net This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of CTAC, the reaction proceeds between trimethylamine (B31210) and 1-chlorohexadecane (B1210310).

The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the trimethylamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-chlorohexadecane that is bonded to the chlorine atom. mdpi.com The process involves the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-halide bond. mdpi.com

Reaction Scheme: CH₃(CH₂)₁₄CH₂Cl + N(CH₃)₃ → [CH₃(CH₂)₁₅N(CH₃)₃]⁺Cl⁻

While the fundamental reaction is straightforward, research applications often demand high purity and specific properties, leading to optimizations in the synthetic protocol. Key variables that can be controlled to influence reaction rate and product purity include the choice of solvent and temperature. Menschutkin reactions are typically conducted in polar solvents which help to stabilize the charged transition state, thereby increasing the reaction rate. mdpi.com However, using solvents with a lower dielectric constant, such as chloroform, can sometimes be advantageous. In such media, the resulting highly polar quaternary ammonium salt may precipitate out of the solution as it is formed, simplifying its purification from the reaction mixture. mdpi.com The reaction time can vary from hours to days depending on the reactivity of the alkyl halide and the specific conditions employed. researchgate.net

Functionalization and Derivatization Strategies

Modifying the basic structure of CTAC allows researchers to tailor its properties for specialized applications, such as in the creation of functional materials or for targeted biological interactions. These strategies can be broadly categorized into derivatization during synthesis or post-synthesis functionalization.

Derivatization: This approach involves using modified precursors in the Menschutkin reaction to build new functionalities directly into the quaternary ammonium salt structure. For example, research has focused on synthesizing polymerizable quaternary ammonium monomers. nist.govnih.gov This is achieved by reacting a functionalized tertiary amine, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), with an alkyl halide. mdpi.com This creates a molecule with a quaternary ammonium head group for surfactant properties and a methacrylate group that can participate in polymerization reactions, leading to the formation of antimicrobial or functional polymers and composites. nist.govnih.gov

Another derivatization strategy is the creation of "gemini" or multi-headed surfactants. mdpi.com These compounds feature two or more quaternary ammonium head groups linked by a spacer chain. The synthesis of these molecules is similar to that of their single-headed counterparts but may involve using α,ω-dihaloalkanes to connect two tertiary amine molecules. mdpi.com These multi-headed surfactants often exhibit enhanced surface activity and unique self-assembly properties compared to conventional surfactants like CTAC. nih.gov

Functionalization: This involves modifying the CTAC molecule after it has been synthesized or using it as a template or stabilizing agent that is later exchanged. A prominent application is in the surface functionalization of nanoparticles. nih.gov Gold nanoparticles, for instance, are often synthesized in the presence of CTAC, which forms a stabilizing bilayer on the nanoparticle surface. diva-portal.org For many biological applications, this CTAC layer must be replaced. Mild ligand exchange reactions are employed to substitute the CTAC molecules with other functional ligands, such as thiol-modified DNA or biocompatible polymers like polyethylene (B3416737) glycol (PEG). nih.govnih.gov This process allows the core properties of the nanoparticle to be retained while tailoring its surface chemistry for specific recognition or to improve biocompatibility. nih.gov

The table below summarizes some functionalization and derivatization strategies.

StrategyDescriptionExample ApplicationReference
Polymerizable Monomer SynthesisIncorporating a polymerizable group (e.g., methacrylate) into the quaternary ammonium salt structure during synthesis.Creation of antimicrobial dental materials and copolymers. nist.govnih.gov
Gemini Surfactant FormationSynthesizing molecules with two or more quaternary ammonium head groups connected by a spacer.Developing high-performance surfactants with unique aggregation behavior. mdpi.comnih.gov
Ligand Exchange on NanoparticlesReplacing CTAC as a capping agent on nanoparticles with functional biomolecules or polymers.Bio-functionalization of gold nanocubes with DNA for bioanalytical applications. nih.gov

Purification and Characterization Techniques in Synthetic Studies

Rigorous purification and characterization are critical steps in synthetic studies to ensure the identity and purity of the final product.

Purification Techniques: After synthesis, the crude product mixture contains the desired quaternary ammonium salt along with unreacted starting materials and potential side products. Several methods are used for purification:

Precipitation and Crystallization: One of the simplest methods involves the precipitation of the product by adding a low-polarity solvent, such as diethyl ether or hexane, to the reaction mixture in which the product is dissolved. mdpi.com Recrystallization is another powerful technique used to obtain high-purity solid material. chemicalbook.com This involves dissolving the crude solid in a suitable hot solvent (e.g., methanol, ethanol, or acetone/ether mixtures) and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. chemicalbook.comyoutube.com

Ion-Exchange Chromatography: This technique is highly effective for purifying ionic compounds like CTAC. e3s-conferences.orgnih.gov It can be used to remove residual ionic impurities or to exchange the counter-ion of the quaternary ammonium salt. chemicalforums.com For example, a CTAC sample containing bromide impurities could be passed through a cation-exchange resin to bind the hexadecyltrimethylammonium cation, which is then eluted to separate it from the unwanted anions. e3s-conferences.orgthermofisher.cn Similarly, an anion-exchange resin can be used to replace the chloride (Cl⁻) counter-ion with another anion, such as acetate. chemicalforums.com

Purification MethodPrincipleTypical Use in CTAC SynthesisReference
PrecipitationReduced solubility of the polar product in a non-polar solvent system.Initial isolation of the crude product from the reaction mixture. mdpi.com
RecrystallizationDifference in solubility between the product and impurities in a given solvent at different temperatures.High-purity solid product generation. chemicalbook.comyoutube.com
Ion-Exchange ChromatographySeparation based on charge through interaction with a charged stationary phase.Removal of ionic impurities and counter-ion exchange. e3s-conferences.orgchemicalforums.com

Characterization Techniques: Once purified, the structure and identity of the synthesized compound must be confirmed. A combination of spectroscopic techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are among the most powerful tools for structural elucidation. researchgate.net ¹H NMR provides information about the different types of protons in the molecule (e.g., those on the long alkyl chain versus those on the methyl groups of the ammonium head). ¹³C NMR confirms the carbon skeleton of the molecule. nih.govchemicalbook.com Two-dimensional NMR techniques like HSQC can be used to correlate proton and carbon signals, further confirming the structure. nist.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For CTAC, characteristic peaks corresponding to C-H stretching and bending vibrations of the alkyl chain and methyl groups are observed. nist.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, which helps to confirm its molecular weight. The technique analyzes the cationic part of the salt, [CH₃(CH₂)₁₅N(CH₃)₃]⁺, confirming its composition. nist.govresearchgate.net

TechniqueInformation ObtainedReference
¹H NMRConfirms the presence and environment of hydrogen atoms in the molecule. researchgate.net
¹³C NMRConfirms the carbon backbone of the molecule. nih.govchemicalbook.com
FTIR SpectroscopyIdentifies functional groups (e.g., C-H bonds) present in the structure. nist.govresearchgate.net
Mass SpectrometryDetermines the mass-to-charge ratio, confirming the molecular weight of the cation. nist.govresearchgate.net

Self Assembly and Supramolecular Architectures

Micellization Phenomena of Hexadecyltrimethylammonium Chloride

The formation of micelles is a key characteristic of surfactants like CTAC. This process, known as micellization, occurs above a specific concentration called the critical micelle concentration (CMC).

The critical micelle concentration (CMC) is a fundamental property of surfactants. For this compound (CTAC), the CMC can be determined by monitoring changes in the physical properties of the solution as a function of concentration. Techniques such as surface tensiometry, conductivity measurements, and fluorescence spectroscopy are commonly employed. researchgate.netresearchgate.net The CMC of CTAC is influenced by several factors:

Temperature: The CMC of CTAC in water increases with temperature. For instance, over a temperature range of 25 to 160°C, the CMC was observed to increase by a factor of 10. researchgate.net The temperature dependence of the CMC often exhibits a U-shaped behavior, with a minimum at a specific temperature. nih.gov

Presence of Electrolytes: The addition of an electrolyte, such as sodium chloride (NaCl), leads to a decrease in the CMC of CTAC. nih.gov This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules, which promotes aggregation at lower concentrations.

Solvent Composition: In mixed solvent systems, the CMC of CTAC is affected by the nature and concentration of the co-solvent. For example, the addition of N,N-dimethylformamide (DMF) to aqueous solutions of hexadecyltrimethylammonium bromide (a closely related surfactant) has an inhibitory effect on micelle formation, with the effect becoming more pronounced as the mole fraction of DMF increases. capes.gov.br

Factors Influencing the Critical Micelle Concentration (CMC) of this compound (CTAC)

FactorInfluence on CMCUnderlying Mechanism
TemperatureGenerally increases with increasing temperature. researchgate.netAffects the hydration of the hydrophilic head group and the hydrophobic interactions of the alkyl chain.
Electrolytes (e.g., NaCl)Decreases with increasing electrolyte concentration. nih.govReduces electrostatic repulsion between the cationic head groups, facilitating micelle formation at lower concentrations.
Organic Co-solvents (e.g., DMF)Can increase or decrease the CMC depending on the solvent. capes.gov.brAlters the solvent polarity and can disrupt the hydrophobic interactions necessary for micellization.

Above the CMC, CTAC molecules aggregate to form various structures, the morphology of which is dependent on factors like concentration, temperature, and the presence of additives. In aqueous solutions, CTAC typically forms spherical micelles at concentrations just above the CMC. fiveable.me As the concentration increases, or with the addition of salt, these spherical micelles can grow and transform into cylindrical or rod-like structures. jpn.org The shape and size of these aggregates are governed by the surfactant's packing parameter, which relates the head group area to the volume and length of the hydrophobic tail. fiveable.me At interfaces, such as the mica-water interface, CTAC can initially form flattened cylinders that can reorganize over time into a bilayer structure. rsc.org

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. In aqueous solutions, the hydrophobic alkyl chains of the CTAC molecules are expelled from the water, leading to their aggregation to minimize the unfavorable contact between the hydrocarbon tails and water. The hydrophilic trimethylammonium head groups remain in contact with the aqueous environment, forming the outer surface of the micelle. jetir.org

In mixed solvent systems, the mechanism of micelle formation can be more complex. The presence of a co-solvent can alter the solvency of the medium for both the hydrophobic tail and the hydrophilic head group, thereby influencing the thermodynamics of micellization. capes.gov.br For instance, in a mixed surfactant system, the component with the lower CMC in the mixture tends to aggregate first, followed by the incorporation of the other surfactant into the existing micelles. acs.org Molecular dynamics simulations have shown that in aqueous solutions containing methyltrimethoxysilane (B3422404) (MTMS), CTAC molecules can form self-aggregates, which then disperse among the MTMS associations, preventing their large-scale clustering. rsc.orgnih.govresearchgate.net

Interfacial Self-Assembly and Monolayer Formation

At interfaces, such as the air-water or solid-water interface, CTAC molecules can self-assemble to form ordered structures. At low concentrations, they can form a monolayer where the hydrophobic tails are oriented away from the aqueous phase and the hydrophilic head groups are in contact with it. rsc.orgup.pt The addition of an oil phase, such as 1,2-dichloroethane (B1671644) (DCE), on top of a CTAC monolayer at the air-water interface can significantly alter the properties of the monolayer, including the distribution and tilt of the alkyl chains. up.pt

Interaction with Substrate Topography in Self-Assembly Processes

The topography of the substrate can play a crucial role in directing the self-assembly of CTAC. At the mica-water interface, for example, CTAC initially forms flattened cylindrical micelles parallel to the surface, which can then transform into a flat bilayer over time. rsc.org This transformation is thought to be influenced by the slow exchange of potassium ions in the mica surface with the ammonium (B1175870) head groups of the surfactant. rsc.org

Role in Templated Material Synthesis

CTAC is widely used as a soft template in the synthesis of porous materials with controlled nanostructures. nih.govcore.ac.uk The self-assembled micellar structures of CTAC act as a scaffold around which inorganic or organic precursors can polymerize. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, results in a porous material with a structure that is a negative replica of the micellar template. For instance, CTAC has been used to synthesize mesoporous titania and to control the microstructure of flexible aerogels derived from methyltrimethoxysilane. rsc.orgnih.gov In the synthesis of mesoporous materials, CTAC can be used in combination with other co-surfactants or swelling agents to tailor the pore size and structure of the final material. researchgate.net

Mesoporous Silica (B1680970) Synthesis and Structure Directing Capabilities

This compound is a key ingredient in the synthesis of mesoporous silica nanoparticles (MSNs), such as the well-known MCM-41. sigmaaldrich.commdpi.com In this process, CTAC acts as a structure-directing agent (SDA). rsc.orgresearchgate.net

In an aqueous solution, CTAC molecules self-assemble into micelles, which are spherical or rod-like aggregates where the hydrophobic tails are shielded from the water by the hydrophilic heads. nih.gov A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced into this solution. sigmaaldrich.com The silica precursor hydrolyzes and condenses around the CTAC micelles, forming a silica network that replicates the shape of the micellar template. sigmaaldrich.com Finally, the organic template (CTAC) is removed, typically through calcination or solvent extraction, leaving behind a mesoporous silica structure with a highly ordered arrangement of uniform pores. sigmaaldrich.commdpi.com

The characteristics of the resulting mesoporous silica can be tuned by adjusting the synthesis conditions. For instance, the use of CTAC as a surfactant has been shown to produce MSNs with a larger average particle and pore size compared to those synthesized with cetyltrimethylammonium bromide (CTAB). rsc.org This difference is attributed to the different halide ions (chloride vs. bromide) in their chemical structures. rsc.org

The ability of CTAC to direct the formation of these porous structures is critical for a variety of applications. For example, in one study, CTAC was retained within the mesoporous silica nanoparticles to create a mitochondrion-targeting agent for cancer therapy. rsc.orgnih.gov The positively charged CTAC helped to target the negatively charged mitochondrial membrane. nih.gov

Table 1: Influence of Surfactant on Mesoporous Silica Nanoparticle (MSNP) Properties

Surfactant Synthesis Method Average Particle Size Pore Size Key Finding Reference
CTAC One-stage 150 nm 10-20 nm Produced larger particles with high aggregation. rsc.org
CTAC Two-stage 80 nm 15-20 nm Resulted in well-ordered particles suitable for mRNA encapsulation. rsc.org

Aerogel Formation and Microstructure Control

CTAC also plays a role in the formation and control of the microstructure of aerogels, which are highly porous, low-density solid materials. nih.gov In the synthesis of silica aerogels, for example, cationic surfactants like CTAC can interact with the silica network and influence the final properties of the material. nih.gov

The presence of CTAC during the sol-gel process can help to suppress macroscopic phase separation, leading to the formation of transparent and uniformly porous aerogels. nih.gov The surfactant molecules can also affect the particle size and the degree of cross-linking within the gel network, which in turn influences the density, surface area, and pore size distribution of the resulting aerogel.

For instance, in the preparation of waterborne organic thermal insulation coatings, CTAC was used in combination with a polyether to disperse silica aerogel powders. mdpi.com This approach helped to overcome the hydrophobicity and aggregation of the aerogel particles, ensuring their even distribution within the coating. mdpi.com The resulting coatings exhibited significantly improved thermal insulation performance. mdpi.com

The properties of aerogels can be further tailored by varying the concentration of CTAC and other synthesis parameters. Research has shown that increasing the concentration of a similar surfactant, CTAB, can affect the gelation time, volume shrinkage, density, porosity, and surface area of the resulting aerogels. researchgate.net

Table 2: Effect of Surfactant Concentration on Silica Aerogel Properties

Surfactant Concentration (wt%) Gelation Time Volume Shrinkage (%) Density (g/cm³) Porosity (%) BET Surface Area (m²/g) Average Pore Size Reference
0.75 ~25 min ~15% ~0.14 ~92% ~600 ~18 nm researchgate.net
1.5 ~15 min ~18% ~0.12 ~93% ~700 ~16 nm researchgate.net

Nanomaterial Fabrication and Morphology Guidance

Beyond mesoporous silica and aerogels, CTAC is a versatile tool for the fabrication and morphology control of a wide range of nanomaterials. mdpi.cominl.gov As a capping agent, CTAC can control the size and shape of nanoparticles during their synthesis. nih.gov The surfactant molecules adsorb onto the surface of the growing nanocrystals, influencing their growth rates along different crystallographic planes and thus directing their final morphology. nih.govresearchgate.net

For example, CTAC is frequently used in the synthesis of sharp-edged gold nanoparticles, such as nanocubes. nih.gov The CTAC molecules act as facet-blocking agents, leading to the formation of well-defined cubic structures. nih.gov However, the CTAC layer often needs to be replaced with other ligands to improve the biocompatibility and stability of the nanoparticles for biomedical applications. nih.gov

The ability to control the morphology of nanomaterials is crucial as their properties are often shape-dependent. nih.gov For instance, the catalytic activity, plasmonic properties, and cellular uptake of nanoparticles can all be influenced by their shape. inl.govnih.gov CTAC, along with other surfactants, provides a means to tune these properties by guiding the self-assembly and growth of the nanomaterials. acs.org

In some cases, CTAC is used in combination with other surfactants to achieve more complex morphologies. For example, rod-like mesoporous silica has been synthesized using a mixture of CTAB and CTAC as templates. researchgate.net By varying the molar ratio of the two surfactants, the researchers were able to control the length and regularity of the resulting nanorods. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
3-aminopropyltriethoxysilane
Benzalkonium chloride
Benzethonium chloride
Cetylpyridinium chloride
Cetyltrimethylammonium bromide
Dioctadecyl dimethylammonium bromide
Dimethyldioctadecylammonium chloride
Ethyl trimethoxysilane
This compound
Methyltrimethoxysilane
Phytic acid
Polyether L62
Sodium dodecyl sulfate
Sodium salicylate (B1505791)
Tetraethyl orthosilicate

Interactions with Biological Systems and Macromolecules

Nucleic Acid (DNA) Interactions and Complexation

The interaction of hexadecyltrimethylammonium chloride with deoxyribonucleic acid (DNA) is a well-studied phenomenon, leading to the formation of DNA-surfactant complexes with distinct properties and a range of applications.

The formation of complexes between DNA and this compound (CTMA) is a cooperative process. Initially, individual surfactant molecules bind to the DNA, and as the concentration of the surfactant increases, a cooperative binding phase occurs, leading to the formation of hydrophobic clusters. This interaction is primarily electrostatic, between the positively charged trimethylammonium head group of CTMA and the negatively charged phosphate groups of the DNA backbone.

The binding of cationic surfactants like dodecyltrimethylammonium (DTA+) and tetradecyltrimethylammonium (TTA+) ions to DNA has been shown to be highly cooperative. The binding constant (K) for TTA+ is larger than for DTA+, indicating that the longer hydrophobic tail contributes to a stronger interaction. It is believed that the hydrophobic tails of the bound surfactant molecules interact with each other, creating a micelle-like structure along the DNA chain, rather than being fully immersed in a hydrophobic DNA core nih.gov.

Physicochemical characterization of DNA-CTMA complexes reveals a significant alteration in the dimensions of the DNA molecule. The width of the DNA-surfactant complex is estimated to be in the range of 61–73 Å. This suggests a model where the surfactant molecules form a coating around the DNA helix.

Table 1: Physicochemical Properties of DNA-Hexadecyltrimethylammonium Chloride Complexes

Parameter Value/Description Reference
Primary Driving Force Electrostatic interaction between the cationic head group of CTMA and the anionic phosphate backbone of DNA.
Binding Nature Highly cooperative, with hydrophobic interactions between surfactant tails playing a significant role. nih.gov
Estimated Complex Width 61–73 Å
Proposed Structure Surfactant molecules form a micelle-like structure along the DNA chain. nih.gov

The binding of this compound to DNA can induce significant conformational changes in the nucleic acid structure. Circular dichroism (CD) spectroscopy is a powerful technique to monitor these changes. The CD spectrum of B-form DNA, the most common biological conformation, is characterized by a positive band around 275 nm and a negative band around 245 nm.

Upon interaction with cationic surfactants, changes in the CD spectrum of DNA are observed, indicating alterations in its secondary structure. For instance, studies with other cationic molecules have shown that these interactions can lead to a decrease in the ellipticity of the 275 nm band and an increase in the negative ellipticity near 245 nm nih.gov. These spectral changes are often interpreted as a transition towards a more condensed or C-like DNA conformation.

One of the most widespread applications of quaternary ammonium (B1175870) compounds, particularly the closely related cetyltrimethylammonium bromide (CTAB), is in the isolation and purification of nucleic acids from various biological sources. The principle behind this application lies in the ability of the cationic surfactant to form insoluble complexes with nucleic acids in low salt concentrations.

In the CTAB DNA extraction method, cells are lysed in the presence of CTAB, which forms complexes with both nucleic acids and acidic polysaccharides. In a low ionic strength solution, these complexes precipitate, while proteins and neutral polysaccharides remain in solution researchgate.net. Subsequently, the nucleic acid-CTAB complex can be dissociated by increasing the salt concentration, allowing for the selective precipitation and purification of the DNA researchgate.net.

This method has proven effective for extracting DNA from a wide range of organisms, including plants, fungi, and bacteria, which often contain high levels of polysaccharides and other contaminants that can interfere with downstream molecular biology applications. For example, a modified CTAB protocol has been successfully used for DNA isolation from various solanaceous plants, which are known for their high phenolic acid content nih.gov. Similarly, CTAB-based methods have been optimized for the efficient extraction of high-quality genomic DNA from various fungal species nih.govnih.govresearchgate.nettci-thaijo.orgresearchgate.net.

Table 2: Application of this compound (as CTAB) in DNA Extraction

Source Organism Key Challenge Role of CTAB Reference
Plants High levels of polysaccharides and secondary metabolites. Forms complexes with nucleic acids, separating them from contaminants. nih.govrsc.org
Fungi Presence of polysaccharides in the cell wall. Efficiently precipitates DNA, allowing for purification. nih.govnih.govresearchgate.nettci-thaijo.orgresearchgate.net
Bacteria Lysis of tough cell walls and removal of cellular debris. Aids in cell lysis and precipitation of nucleic acids.

Biopolymer films composed of DNA-Hexadecyltrimethylammonium chloride (DNA-CTMA) complexes have garnered interest for their potential applications in electronics and photonics due to their unique dielectric properties. The formation of the DNA-CTMA complex renders the DNA soluble in organic solvents, enabling the fabrication of thin films.

The dielectric constant (κ) of these films is influenced by the amount of CTMA in the complex. Studies have shown that the dielectric tunability, which is the dependence of the dielectric constant on an applied static electric field, is suppressed when the amount of CTMA is insufficient. Conversely, increasing the amount of CTMA improves the dielectric tunability nih.govresearchgate.net. However, an excessive amount of CTMA can lead to a rough film surface, which may not be suitable for certain electronic applications nih.govresearchgate.net.

At low frequencies, DNA-CTMA films have a dielectric constant of approximately 7.8. At higher frequencies, the dielectric constant decreases, ranging from about 4.5 at 15 GHz to around 3 at 25 GHz uc.edu. These properties make DNA-CTMA films promising materials for use as gate insulators in organic field-effect transistors and for applications in microwave photonics uc.edu.

Table 3: Dielectric Properties of DNA-CTMA Biopolymer Films

Property Value Frequency Reference
Dielectric Constant (κ) ~7.8 Low Frequency uc.edu
~4.5 15 GHz uc.edu
~3 25 GHz uc.edu
Dielectric Tunability Increases with optimal CTMA concentration. - nih.govresearchgate.net

Protein Interactions and Conformational Dynamics

This compound also interacts with proteins, leading to changes in their conformation and functional activity. These interactions are complex and depend on the nature of the protein, the concentration of the surfactant, and the solution conditions.

The binding of this compound to proteins is driven by a combination of electrostatic and hydrophobic interactions. The positively charged head group of the surfactant can interact with negatively charged amino acid residues on the protein surface, such as aspartate and glutamate nih.gov. The long hydrophobic tail can interact with nonpolar regions of the protein.

A study on the binding of this compound (HTAC) to cytochrome c revealed a biphasic and highly cooperative binding isotherm. In the initial phase, approximately 20 surfactant cations bind to the protein. This is followed by a second phase where more surfactant ions are bound. The binding was found to be endothermic researchgate.net. The interaction induced a moderate increase in the helicity of cytochrome c, as observed by circular dichroism, and a significant change in the local conformation around the heme group researchgate.net.

Interactions with bovine serum albumin (BSA) have also been investigated. At low concentrations, this compound can cause local changes in the protein structure. At higher concentrations, it can lead to the formation of micelle-like aggregates along the unfolded polypeptide chain, a phenomenon often referred to as the "pearl necklace" model researchgate.netuc.edu. The interaction of the cationic surfactant cetyltrimethylammonium chloride (CTAC) with BSA has been shown to cause an increase in the protein's radius of gyration, indicating some degree of unfolding researchgate.netuc.edu. Thermodynamic studies of cetyltrimethylammonium chloride (CTAC) with BSA indicate that the association is spontaneous, with hydrogen bonding, electrostatic, and hydrophobic forces all playing a role researchgate.net.

Studies with lysozyme and the related cationic surfactant cetyltrimethylammonium bromide (CTAB) also demonstrate cooperative binding, with the interaction being influenced by pH nih.gov. The binding of cationic surfactants to lysozyme is primarily driven by the endothermic unfolding of the protein's native structure researchgate.net.

Table 4: Summary of this compound Interactions with Proteins

Protein Key Findings Techniques Used Reference
Cytochrome c Biphasic, cooperative, and endothermic binding. Moderate increase in helicity and significant change in local heme conformation. Potentiometric titration, Circular Dichroism researchgate.net
Bovine Serum Albumin (BSA) Increased radius of gyration, suggesting unfolding. Spontaneous association driven by H-bonding, electrostatic, and hydrophobic forces. Small-Angle X-ray Scattering (SAXS), Electron Paramagnetic Resonance (EPR), Conductivity researchgate.netuc.eduresearchgate.net
Lysozyme Cooperative binding influenced by pH. Interaction dominated by endothermic unfolding of the protein. Equilibrium Dialysis, Microcalorimetry researchgate.netnih.gov

Influence on Protein Stability and Denaturation Processes

This compound (CTAC), as a cationic surfactant, can interact with proteins, influencing their stability and leading to denaturation. The process of denaturation involves the disruption of the secondary, tertiary, and/or quaternary structures of a protein, which can lead to a loss of its biological activity. This alteration can be induced by various external factors, including chemical agents like surfactants.

The interaction of surfactants with proteins is complex. At low concentrations, surfactants may bind to the native protein structure. However, as the concentration of the surfactant increases, it can induce cooperative unfolding of the protein. This process often involves the surfactant's hydrophobic tail interacting with the protein's hydrophobic core, while the hydrophilic head group remains exposed to the aqueous environment. This interaction disrupts the delicate balance of forces that maintain the protein's native conformation.

The denaturation process can be influenced by factors such as the concentration of CTAC, the pH and ionic strength of the solution, and the specific characteristics of the protein . The cooperative nature of surfactant-induced denaturation means that once a certain concentration threshold is reached, the unfolding process can occur rapidly.

Table 1: General Effects of Cationic Surfactants on Protein Structure

Surfactant PropertyInteraction with ProteinConsequence for Protein Stability
Hydrophobic Alkyl ChainInteracts with the hydrophobic core of the protein.Disrupts internal hydrophobic interactions, leading to unfolding.
Positively Charged Head GroupInteracts with negatively charged amino acid residues on the protein surface.Can alter the protein's surface charge and electrostatic interactions.
Micelle FormationAt higher concentrations, can encapsulate the unfolded protein within a micellar structure.Leads to complete denaturation and solubilization of the protein.

Mimicry of Biological Membranes for Protein Studies

Biological membranes are complex structures, primarily composed of a lipid bilayer, that house integral membrane proteins. The study of these proteins often requires their removal from their native environment and solubilization in a solution that mimics the hydrophobic nature of the cell membrane. These artificial environments are known as membrane mimetics. nih.govnih.gov

Commonly used membrane mimetics include detergent micelles, bicelles, and nanodiscs. nih.govnih.govresearchgate.net Detergents, being amphipathic molecules, can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). nih.gov These micelles have a hydrophobic core and a hydrophilic exterior, which can provide a suitable environment for solubilizing membrane proteins by shielding their hydrophobic transmembrane domains from the aqueous solvent. nih.gov

This compound, as a cationic surfactant with a long hydrophobic tail, forms micelles in aqueous solution. In principle, these CTAC micelles could serve as a membrane mimetic system for the solubilization and study of certain membrane proteins. The hydrophobic core of the CTAC micelle could accommodate the transmembrane domains of a protein, while the positively charged head groups would form the outer, water-facing surface of the micelle.

However, it is important to note that the choice of detergent for membrane protein studies is critical, as the detergent can affect the structure and function of the protein. nih.gov While a wide variety of detergents are used in membrane protein research, specific studies detailing the use of this compound as a membrane mimetic for the functional and structural analysis of membrane proteins are not extensively reported in the scientific literature. The selection of an appropriate membrane mimetic is often empirical and depends on the specific protein being studied. nih.gov

Mechanisms of Antimicrobial Activity in Research Models

This compound has demonstrated significant antimicrobial activity in various research models. As a quaternary ammonium compound (QAC), its primary mode of action is believed to be the disruption of cell membranes. nih.govscispace.com

The cationic nature of CTAC plays a crucial role in its antimicrobial mechanism. Bacterial and fungal cell surfaces are typically negatively charged, leading to an initial electrostatic attraction between the positively charged CTAC molecules and the microbial cell. biorxiv.org This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer of the cell membrane. biorxiv.org

This insertion disrupts the ordered structure of the membrane, leading to an increase in membrane permeability. nih.gov The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death. nih.gov

In a study investigating the antifungal activity of CTAC against clinically important Candida species, it was observed that CTAC exhibited potent fungicidal activity. nih.gov The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) were found to be in the range of 2 to 8 µg/mL for C. albicans, C. tropicalis, and C. glabrata. nih.gov The study also showed that a 2-hour exposure to CTAC at twice the MIC was sufficient to kill 99.9% of the fungal inoculum. nih.gov Importantly, it was noted that the antifungal action was not mediated by the generation of reactive oxygen species (ROS). nih.gov

While the primary mechanism is membrane disruption, other secondary effects may also contribute to the antimicrobial action of CTAC. These can include the inhibition of membrane-associated enzymes and the disruption of cellular metabolic processes.

Role in Permeabilizing Cell Membranes in Cellular Studies

The ability of this compound to disrupt cell membranes makes it a useful tool in cellular studies for permeabilizing cells. Cell permeabilization is a technique used to allow substances that cannot normally pass through the cell membrane, such as antibodies, enzymes, or DNA, to enter the cell.

Research has demonstrated the efficacy of CTAC in permeabilizing the cell membranes of the fungal pathogen Candida. nih.govnih.gov In these studies, propidium iodide (PI), a fluorescent dye that is normally excluded from cells with intact membranes, was used to assess membrane integrity. nih.gov Treatment with CTAC led to a significant increase in PI uptake, indicating a loss of membrane integrity. nih.gov

Furthermore, the use of DAPI (4′,6-diamidino-2-phenylindole), a nuclear stain, in conjunction with CTAC treatment in Candida species, showed increased fluorescence intensity, suggesting that CTAC not only permeabilizes the plasma membrane but also the nuclear membrane. nih.govnih.gov

The concentration of CTAC and the duration of exposure are critical parameters that can be adjusted to control the extent of cell permeabilization. This property allows researchers to introduce specific molecules into cells to study various cellular processes, such as gene expression, protein localization, and enzyme activity.

Table 2: Effect of CTAC on Candida Species Cell Membranes

Candida SpeciesCTAC ConcentrationObservationReference
C. albicansMIC (2-8 µg/mL)Increased propidium iodide uptake, indicating plasma membrane permeabilization. nih.govnih.gov
C. tropicalisMIC (2-8 µg/mL)Increased DAPI fluorescence, indicating nuclear membrane permeabilization. nih.govnih.gov
C. glabrataMIC (2-8 µg/mL)Disruption of mature biofilms. nih.govnih.gov

Contributions to Drug Delivery System Research

This compound has been investigated for its potential role in the development of drug delivery systems, particularly in the formulation of nanoparticles. researchgate.netmdpi.com Its properties as a cationic surfactant are leveraged to stabilize and functionalize these nanoparticles for targeted delivery of therapeutic agents. researchgate.net

One area of research involves the use of CTAC in the synthesis of gold nanoparticles (AuNPs). CTAC can act as a capping agent, forming a layer on the surface of the AuNPs that prevents their aggregation and provides a positive surface charge. This positive charge can facilitate the binding of negatively charged molecules, such as DNA and RNA, making these nanoparticles potential vectors for gene delivery.

For instance, CTAC-loaded MSNs have been explored as mitochondrion-targeting agents for cancer therapy. The rationale is that the positively charged nanoparticles will be preferentially taken up by cancer cells and will accumulate in the mitochondria, which have a highly negative membrane potential. Once inside the mitochondria, the release of CTAC can disrupt mitochondrial function, leading to cancer cell death.

The use of CTAC in these drug delivery systems is still in the research phase, and further studies are needed to fully evaluate their efficacy and safety for clinical applications.

Catalytic Roles and Reaction Facilitation in Organic and Inorganic Synthesis

Phase Transfer Catalysis Mechanisms and Applications in Organic Reactions

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates the reaction between reactants in separate, immiscible phases, typically an aqueous and an organic phase. wikipedia.orgdalalinstitute.com Ionic reactants, such as inorganic salts, are often soluble in water but insoluble in organic solvents where the organic substrate resides. wikipedia.org A phase-transfer catalyst like Hexadecyltrimethylammonium chloride overcomes this barrier. wikipedia.orgfishersci.ca

The mechanism of PTC involving CTAC can be described in a two-step process. youtube.com First, the positively charged quaternary ammonium (B1175870) cation ([C₁₆H₃₃N(CH₃)₃]⁺) of CTAC pairs with an anion from the aqueous phase (for example, a nucleophile like CN⁻). This ion pair is sufficiently lipophilic due to the long hexadecyl chain to be extracted from the aqueous phase into the organic phase. dalalinstitute.com In the second step, once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive towards the organic substrate. dalalinstitute.com After the reaction, the catalyst cation returns to the aqueous phase to pick up another reactant anion, thus continuing the catalytic cycle. youtube.com

This catalytic action allows for reactions to be conducted under mild conditions, often with faster rates, higher yields, and fewer byproducts compared to traditional methods. dalalinstitute.comscienceinfo.com The use of PTC also aligns with the principles of green chemistry by reducing the need for harsh or expensive organic solvents that would be required to dissolve all reactants in a single phase. wikipedia.orgscienceinfo.com

Applications of CTAC as a phase-transfer catalyst are found in numerous organic reactions, including nucleophilic substitutions, alkylations, and the generation of reactive intermediates like carbenes. dalalinstitute.comyoutube.com For instance, quaternary ammonium salts are used to facilitate C-alkylation reactions and the addition of dichlorocarbene (B158193) to double bonds. youtube.com

Promotion of Specific Organic Transformations

This compound serves as an effective catalyst in promoting specific multi-component reactions in organic synthesis. A notable example is its use in the one-pot, three-component synthesis of 2-amino-2-chromenes. sigmaaldrich.com This reaction involves an aldehyde, malononitrile, and a phenol, which are brought together efficiently in the presence of CTAC. sigmaaldrich.com The catalyst's role is crucial in facilitating the necessary bond formations to construct the chromene ring system.

In this synthesis, CTAC likely acts as more than just a phase-transfer catalyst, potentially organizing the reactants in micellar structures which can enhance reaction rates and selectivity. Such compounds are known to catalyze a variety of organic reactions. chemicalbook.com The ability of CTAC to promote such transformations highlights its utility in creating complex molecular architectures from simple starting materials in an efficient manner.

Table 1: Application of CTAC in Organic Synthesis

Reaction TypeReactantsProductCatalyst Role
Three-component synthesisAldehyde, Malononitrile, Phenol2-amino-2-chromeneCatalyst

This table summarizes the catalytic role of this compound in the synthesis of 2-amino-2-chromenes.

Role in Emulsion Polymerization Research

Emulsion polymerization is a key industrial process for producing synthetic latexes, which are fundamental components of water-based paints and adhesives. indoramaventures.com In this process, water-insoluble monomers are polymerized in a water-based medium. Surfactants are essential for stabilizing the monomer droplets and the resulting polymer particles. indoramaventures.comgantrade.com

This compound, as a cationic surfactant, plays several critical roles throughout the emulsion polymerization process: indoramaventures.comgantrade.com

Monomer Emulsification: It promotes the emulsification of monomer droplets in the aqueous phase.

Micelle Formation: CTAC molecules form micelles that solubilize monomer molecules, creating loci for polymerization to begin.

Particle Nucleation and Stability: It controls the number of polymer particles nucleated and ensures the stability of these growing particles through electrostatic repulsion, preventing coagulation. indoramaventures.com

Research into the emulsion polymerization of styrene (B11656) using cationic surfactants with varying alkyl chain lengths has provided insights into the specific effects of compounds like CTAC. In a study comparing surfactants, cetyltrimethylammonium bromide (CTAB), which shares the same cetyltrimethylammonium cation as CTAC, was shown to yield a high polymer conversion of 90% for styrene. ias.ac.in The length of the surfactant's hydrophobic tail influences the properties of the final polymer, such as particle size and molar mass. ias.ac.in For instance, longer tail lengths generally lead to larger polymer particles and higher molar masses. ias.ac.in

Table 2: Effect of Cationic Surfactant on Styrene Emulsion Polymerization

SurfactantPolymer Conversion (%)Mean Particle Diameter (d, nm)Polymer Molar Mass (kg mol⁻¹)
Dodecyltrimethylammonium Bromide (DTAB)85240 ± 12995
Cetyltrimethylammonium Bromide (CTAB)90250 ± 12943
Octadecyltrimethylammonium Bromide (OTAB)82271 ± 131279

Data adapted from a study on the effect of cationic surfactant tail length on the emulsion gel polymerization of styrene. ias.ac.in CTAB is the bromide salt analog of CTAC.

The selection of the surfactant is crucial for controlling the polymerization process and tailoring the properties of the final latex product for specific applications. indoramaventures.com CTAC's function as a stabilizer and emulsifier is vital for achieving stable polymer dispersions with desired characteristics. indoramaventures.comresearchgate.net

Advanced Characterization Techniques and Computational Modeling

Spectroscopic Analysis in Solution and Solid State Research

Spectroscopic methods are fundamental in elucidating the molecular interactions and structural arrangements of CTAC. These techniques probe the electronic and vibrational states of the molecule and its surrounding environment, offering a window into the processes of micellization and guest-host interactions.

Nuclear Magnetic Resonance (NMR) Relaxation Studies of Micellar Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics of surfactant systems. NMR relaxation studies, in particular, provide information on the mobility of different parts of the CTAC molecule within a micelle. Techniques measuring spin-lattice (T1) and spin-spin (T2) relaxation times reveal details about the fast local motions of the hydrocarbon chains, the rotational tumbling of the entire micelle, and the diffusion of individual surfactant monomers. iaea.orgacs.org

Table 1: Representative NMR Parameters for Micellar Characterization

Parameter Description Information Gained
Chemical Shift (δ) The resonant frequency of a nucleus relative to a standard. Provides information on the local chemical environment. Changes in δ are used to monitor micelle formation and guest-molecule interactions.
Spin-Lattice Relaxation Time (T1) The characteristic time for the nuclear spins to return to thermal equilibrium along the main magnetic field. Reflects fast molecular motions (picosecond to nanosecond timescale), such as bond rotations within the surfactant tail.
Spin-Spin Relaxation Time (T2) The characteristic time for the decay of transverse magnetization. Sensitive to slower molecular motions (microsecond to millisecond timescale), such as micellar tumbling and lateral diffusion of surfactants.
Nuclear Overhauser Effect (NOE) The transfer of nuclear spin polarization from one nucleus to another through space. Used to determine the proximity of different parts of the CTAC molecule to each other or to solubilized guest molecules within the micelle.

UV-Visible Spectroscopy in Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the interactions between CTAC micelles and various probe molecules or substrates. libretexts.orglongdom.org The formation of micelles creates a unique microenvironment that can alter the absorption spectrum of a solubilized molecule (a chromophore). spectroscopyonline.com This phenomenon is often used to determine the critical micelle concentration (cmc) of the surfactant.

When a probe molecule is incorporated into the micellar environment, changes in the polarity and organization of the local environment can cause a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε). nih.gov For example, in studies involving the interaction of CTAC with gold nanoparticles, UV-Vis spectra are used to monitor the formation and stability of the CTAC-coated particles. researchgate.netresearchgate.net Similarly, the interaction between CTAC and anionic dyes can be observed through bathochromic (red shift) and hyperchromic (increased absorbance) effects in the dye's UV-Vis spectrum as the surfactant concentration increases, indicating the incorporation of the dye into the micelles. rsc.org By plotting the absorbance at a fixed wavelength against the logarithm of the surfactant concentration, a distinct break in the curve is observed at the cmc. rsc.org

Table 2: Application of UV-Vis Spectroscopy in CTAC Micellar Studies

Studied System Observation Inferred Information Reference
Diclofenac (DCF⁻) with CTAB Bathochromic and hyperchromic shifts in DCF⁻ spectrum with increasing CTAB concentration. Interaction and incorporation of DCF⁻ into the micelles; Determination of CMC (0.09 mM). rsc.org
CTAC-coated Gold Nanocubes Red shift in the localized surface plasmon resonance (LSPR) peak. Functionalization of the nanocube surface with other molecules like DNA. researchgate.net
CTAC-coated Gold Seed Solution Changes in the UV-visible extinction profile upon aging. Indicates the stability and evolution of the colloidal seed solution. researchgate.net
Anionic Dyes (Reactive Orange 122) Increase in absorbance with increasing CTAB concentration until the CMC is reached. Solubilization of the dye within the micellar structure. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the conformational state of the alkyl chains of CTAC molecules, both in the solid state and within micellar aggregates. nih.gov The vibrational frequencies of specific functional groups, particularly the C-H stretching and bending modes of the methylene (B1212753) (CH₂) groups in the hexadecyl chain, are sensitive to the conformational order. nih.gov

In studies of hexadecyltrimethylammonium (HDTMA) intercalated into rectorite clay, FTIR analysis revealed significant changes in the surfactant's structure with increasing loading. nih.gov At low concentrations, the alkyl chains adopt a disordered, liquid-like state with many gauche conformers. nih.gov As the concentration increases to form a more packed arrangement, the symmetric and anti-symmetric CH₂ stretching vibrations shift to lower frequencies (e.g., from ~2854 and ~2925 cm⁻¹ to ~2850 and ~2917 cm⁻¹). nih.gov This shift is indicative of a more ordered, all-trans configuration, similar to that found in crystalline alkanes. nih.gov Therefore, FTIR can effectively distinguish between different packing densities and conformational states of CTAC molecules in various environments. The absorbance of specific peaks, such as those at 2917 cm⁻¹ and 2850 cm⁻¹, can also be used to quantify the amount of surfactant adsorbed onto a substrate. nih.gov

Table 3: Key FTIR Vibrational Frequencies for CTAC Structural Analysis

Wavenumber (cm⁻¹) Vibrational Mode Structural Interpretation
~2917-2925 CH₂ antisymmetric stretching Frequency decreases with increasing conformational order (more trans conformers).
~2850-2854 CH₂ symmetric stretching Frequency decreases with increasing conformational order (more trans conformers).
~1470 CH₂ scissoring Sensitive to intermolecular interactions and packing.

Chemiluminescence Detection Systems utilizing Hexadecyltrimethylammonium Chloride Micelles

This compound micelles are widely employed to enhance the analytical performance of chemiluminescence (CL) detection systems. researchgate.netrsc.orgrsc.org The microenvironment provided by the micelles can significantly increase the quantum yield of a chemiluminescent reaction, leading to improved sensitivity and lower detection limits. libretexts.org This enhancement is attributed to several factors, including the ability of the micelle to solubilize and concentrate reactants, alter the local polarity and viscosity, and facilitate energy transfer between molecules. libretexts.org

For instance, in the luminol-hypochlorite reaction, CTAC micelles provide a less polar microenvironment in the micellar stern region, which can lead to higher chemiexcitation yields compared to the reaction in a simple aqueous solution. libretexts.org CTAC-based reversed micellar systems have been developed for the highly sensitive determination of substances like iodide. researchgate.netrsc.org In one such system, iodide is oxidized to iodine, extracted, and then detected via its reaction with luminol (B1675438) in a reversed micellar solution of CTAC, achieving a detection limit as low as 0.02 ng/mL. researchgate.netrsc.org The micellar structure plays a crucial role; spherical micelles with a loose arrangement of surfactant molecules may lead to a strong, rapid CL response, whereas more compact rod-like micelles can result in a weaker but more sustained emission. nih.gov

Scattering and Diffraction Methods

Scattering techniques are indispensable for determining the size, shape, and distribution of supramolecular structures like micelles. These methods rely on the interaction of radiation (light or X-rays) with the particles in solution.

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size of particles and aggregates in suspension, including CTAC micelles. malvernpanalytical.comnih.gov The method measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. muser-my.com From these fluctuations, the diffusion coefficient of the particles can be calculated, and subsequently, the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation. muser-my.com

DLS studies have shown that the size of CTAC and related cetyltrimethylammonium bromide (CTAB) micelles is influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. researchgate.netnih.gov For example, the addition of salt (e.g., NaCl) screens the electrostatic repulsion between the cationic head groups, promoting the growth of micelles from small spherical structures to larger, rod-like or worm-like aggregates. nih.govjpn.org DLS can monitor this transition by detecting the increase in the hydrodynamic radius. researchgate.net It is a non-invasive technique that provides rapid information on the average size and the polydispersity (size distribution) of the micellar population. malvernpanalytical.com For CTAB, DLS has shown that at concentrations around 10 times the CMC, the hydrodynamic diameter is approximately 4.7 nm, and the addition of 0.1 M NaCl can lead to an increase in micelle size. nih.gov

Table 4: Representative DLS Data for Cationic Surfactant Micelles

Surfactant System Condition Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Reference
CTAB 10 x CMC in water ~4.7 - nih.gov
CTAB 10 x CMC in 0.1 M NaCl Increased size vs. water - nih.gov
CPC Below CMC - - researchgate.net
CPC with organics Above CMC ~1 to 7 - researchgate.net
DTAB in 0.1M NaBr Increasing concentration Gradual decrease - malvernpanalytical.com

Small Angle X-ray Scattering (SAXS) for Supramolecular Structure Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful experimental technique for gaining structural and dynamic insights into soft-matter complexes like surfactant micelles in near-native conditions. nih.gov It provides information on the size and shape of these nanoscale structures. nih.gov For CTAC, SAXS studies, often in conjunction with dynamic light scattering (DLS), are employed to investigate the effects of various conditions on its aggregation behavior.

For instance, research on the interaction between CTAC and proteins like Glossoscolex paulistus hemoglobin (HbGp) has utilized SAXS to reveal changes in protein stability and aggregation. nih.gov These studies have shown that CTAC can induce partial oligomeric dissociation of the protein and that temperature increases can lead to denaturation and aggregation in the presence of the surfactant. nih.gov Specifically, at pH 5.0 and in the presence of CTAC, SAXS data confirmed that the protein undergoes denaturation at 60°C. nih.gov

The interpretation of SAXS data for micelles often involves fitting the scattering intensity to models, such as a two-component ellipsoid model, which describes a dense outer shell of head groups and a less electron-dense hydrophobic core. nih.govuni-saarland.de This provides a medium-resolution view of the micelle's size and shape. nih.gov However, challenges remain in interpreting the one-dimensional scattering profiles to fully understand the three-dimensional structures and their dynamic fluctuations. nih.gov All-atom SAXS-restrained ensemble simulations are being developed to better decipher the effects of asymmetry, shape fluctuations, and atomic disorder on the SAXS curves. nih.govuni-saarland.de

X-ray Diffraction in Mesostructured Material Characterization

X-ray Diffraction (XRD) is an essential technique for characterizing the structure of crystalline and mesostructured materials. sailab.com CTAC is frequently used as a templating agent in the synthesis of mesoporous materials, such as silica (B1680970) nanoparticles. sigmaaldrich.com XRD is employed to confirm the structure and phase of the resulting materials.

In the synthesis of mesoporous silica using CTAC as a template, the resulting material often exhibits a broad diffraction peak in the XRD pattern, which is characteristic of an amorphous silica phase. researchgate.net For example, in the synthesis of MCM-41 from rice husk, the XRD patterns of the CTAC-templated silica showed broad peaks around 2θ = 22-24°, indicative of amorphous silica. researchgate.net The broadening of the peak suggests the formation of a porous structure. researchgate.net

XRD analysis is crucial for identifying the crystalline phases present. In some cases of CTAC-templated silica synthesis, the XRD patterns correspond to the standard for the silica-cristobalite phase. researchgate.net The ability of XRD to distinguish between different crystalline polymorphs and amorphous structures makes it indispensable for quality control and for understanding the formation mechanism of these materials. nih.govnih.gov

Neutron Reflection Studies of Interfacial Layers

Neutron reflectometry is a highly effective technique for investigating the structure of surfactant layers adsorbed at interfaces, such as the air/water or solid/liquid interface. bohrium.comox.ac.uk This method can determine the structure normal to the interface with a resolution down to a few angstroms and measures the absolute surface coverage. bohrium.com

Studies using neutron reflection have provided detailed information on the adsorption of cationic surfactants like hexadecyltrimethylammonium bromide (CTAB), a close relative of CTAC, at the air/liquid interface. acs.org These studies reveal that the adsorbed layer consists of an outer region of alkyl chains that is not closely packed and an inner region containing the head groups, counterions, and water. ox.ac.uk The technique is particularly powerful when combined with isotopic substitution (e.g., deuteration), which allows for contrast variation to resolve the detailed structure within the adsorbed layer. bohrium.com

For surfactants at the solid/liquid interface, neutron reflection can provide definitive evidence for the formation of structures like bilayers. bohrium.com The technique has been used to study the adsorption of various surfactants on different substrates, revealing details about the packing and orientation of the molecules at the interface. researchgate.net For instance, comparisons between neutron reflection and surface tension measurements for tetradecyltrimethylammonium bromide (C14TAB) have shown good agreement in determining the area per molecule at the critical micelle concentration. ox.ac.uk

Electrochemistry and Conductance Measurements

Electrochemical methods, particularly conductometry, are fundamental in characterizing the solution behavior of ionic surfactants like CTAC.

Conductometric Determination of Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. uni-potsdam.de For ionic surfactants like CTAC, conductometry is a widely used and straightforward method for determining the CMC. researchgate.nettandfonline.comresearchgate.net

The principle behind this method is the change in the conductivity of the surfactant solution as a function of its concentration. alfa-chemistry.com Below the CMC, CTAC exists as individual, fully ionized monomers, and the specific conductance increases linearly with concentration. alfa-chemistry.com Above the CMC, the formation of micelles, which have a lower mobility and bind some of the counterions, leads to a decrease in the slope of the specific conductance versus concentration plot. uni-potsdam.dealfa-chemistry.com The intersection of the two linear portions of the plot gives the CMC. uni-potsdam.de

The CMC of CTAC is influenced by factors such as temperature. Studies have shown that the CMC of CTAC in water increases significantly with temperature. For example, the CMC was found to increase by a factor of 10 over the temperature range of 25 to 160°C. researchgate.net The degree of micelle dissociation also increases with temperature. researchgate.net

Temperature (°C)CMC of CTAC (mol/kg)
25~0.00092
40Decreases from 25°C value
>40Increases with temperature

Table showing the effect of temperature on the Critical Micelle Concentration (CMC) of this compound. Data compiled from various sources. researchgate.netresearchgate.net

Electrochemical Biosensing Interface Development

CTAC is utilized in the development of electrochemical biosensors due to its ability to modify electrode surfaces and interact with biological molecules. Its cationic nature allows it to form stable films and interact with negatively charged species like DNA and some proteins, facilitating their immobilization on electrode surfaces.

CTAC-modified electrodes can enhance the sensitivity and selectivity of biosensors. For example, CTAC has been used to create interfaces for the detection of various analytes. The surfactant can help to disperse nanomaterials, such as graphene or gold nanoparticles, on the electrode surface, leading to an increased surface area and improved electron transfer kinetics. The positive charge of CTAC can also be used to pre-concentrate negatively charged analytes at the electrode surface, thereby lowering the detection limit.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase transitions of materials.

For CTAC, TGA can be used to determine its decomposition temperature. Studies have shown that for pure CTAC, a rapid weight loss occurs at around 275°C, corresponding to its pyrolysis. researchgate.net When CTAC is used to modify other materials, such as graphene oxide (GO), TGA can be used to quantify the amount of CTAC present. nih.govresearchgate.net For instance, in a GO-CTAC composite, a weight loss corresponding to the pyrolysis of CTAC is observed, allowing for the calculation of the loading amount. researchgate.net In one study, the loading amount of CTAC in mesoporous silica nanoparticles was determined to be 11.3% based on the weight loss in TGA. nih.gov

Thermogravimetric Analysis (TGA) in Complex Stability Studies

Thermogravimetric Analysis (TGA) is instrumental in assessing the thermal stability of CTAC-containing complexes. TGA records the change in mass of a sample as a function of temperature, revealing decomposition and degradation profiles.

In studies of organo-montmorillonites, where CTAC is intercalated into clay structures, TGA has shown that the thermal decomposition of the modified clay occurs in distinct steps. researchgate.net The insertion of CTAC into materials can also influence their thermal decomposition characteristics. For instance, the incorporation of a metal ion into a CTAC-based complex has been shown to delay the onset of decomposition. researchgate.net This suggests that the interactions between CTAC and other components within a complex can significantly alter its thermal stability.

Research on DNA-CTMA (cetyltrimethylammonium) complexes has utilized TGA to confirm that the chemical composition remains stable at temperatures below 200-220 °C. researchgate.net Furthermore, TGA has been employed to study the thermal stability of various polymer-surfactant systems, including those containing CTAC. science.govscience.gov

Table 1: TGA Data for Selected CTAC-Containing Complexes

ComplexKey Findings from TGA
CTAC-montmorilloniteReveals a multi-step thermal decomposition process. researchgate.net
Metallo-CTAC complexThe presence of a metal ion delays the onset of decomposition. researchgate.net
DNA-CTMA complexThe chemical composition is stable below 200-220 °C. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the phase transitions of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. For CTAC, DSC is particularly useful for studying its thermotropic phase behavior.

DSC thermograms of pure CTAC show distinct endothermic peaks corresponding to phase transitions. researchgate.net For instance, a notable order-disorder transition occurs where the nonpolar alkyl chains melt, while the ionic head groups remain relatively ordered. researchgate.net This transition from a solid-like to a quasi-liquid structure is a key characteristic of CTAC's thermal behavior. researchgate.netresearchgate.net The phase transition temperature for CTAC has been reported to be in the range of 350-370 K. researchgate.net

In complex systems, DSC can elucidate the influence of other components on CTAC's phase behavior. For example, in DNA-CTMA complexes, DSC has been used to study irreversible changes in the material's properties upon heating. researchgate.net In mixtures with other surfactants or polymers, DSC can reveal shifts in phase transition temperatures and changes in enthalpy, providing insights into the interactions between the components. acs.orgbohrium.com For instance, in catanionic mixtures of CTAB (a closely related surfactant) and another surfactant, DSC has shown transitions from vesicles to micelles as a function of temperature. acs.org

Table 2: Phase Transition Temperatures for CTAC and Related Systems from DSC

SystemTransition Temperature (°C)Observation
Pure CTAC~80Order-disorder transition. researchgate.net
CTAB (powder)75-78 and 106Solid-solid phase transitions. researchgate.net
CTAB/Surfactant Mixture (XCTAB = 0.80)~30Vesicle to micelle transition. acs.org
CTAB/Surfactant Mixture (XCTAB = 0.55)30 and 42Vesicle aggregation and vesicle to micelle transition. acs.org

Spectroscopic Ellipsometry for Thin Film Properties

Spectroscopic ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface. This allows for the precise determination of thin film properties such as thickness and refractive index.

This technique has been effectively used to study solid thin films of DNA-CTMA complexes. aip.orgscience.gov By analyzing the ellipsometric data, researchers can monitor changes in the optical functions of the film during processes like thermal annealing. aip.org For example, studies have shown that heating can cause irreversible changes in the structure of DNA-CTMA films. aip.org

Spectroscopic ellipsometry is also valuable for characterizing the deposition of CTAC-containing layers on various substrates. It has been used to study the layer-by-layer self-assembly of materials and to characterize the optical properties of thin films created using CTAC as a template or component. science.govuni-muenchen.de For instance, it has been used to measure the refractive index of thin films of mesoporous silica functionalized with CTAC. uni-muenchen.de The technique can also be used to study the adsorption of CTAC at interfaces, providing information on the structure and thickness of the adsorbed layer. iaea.org

Molecular Simulation and Computational Chemistry

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the behavior of this compound (CTAC) at the molecular level. These simulations provide detailed insights into self-assembly processes, interfacial phenomena, and the effects of additives that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics simulations have been extensively used to study the spontaneous self-assembly of CTAC molecules in aqueous solutions. acs.orgacs.orgresearchgate.net These simulations can capture the formation of various micellar structures, such as spheres and rods, and the transitions between them. acs.orgresearchgate.net Both all-atom and coarse-grained (CG) models have been employed, with CG models like the MARTINI force field allowing for the simulation of larger systems and longer timescales, which are often necessary to observe complex self-assembly phenomena. acs.orgacs.org

Simulations have shown that factors like surfactant concentration and the presence of salts can significantly influence the size and shape of CTAC micelles. acs.orgresearchgate.net For example, the addition of certain salts, like sodium salicylate (B1505791), can induce a sphere-to-rod transition in CTAC micelles. acs.org MD simulations have been instrumental in elucidating the molecular mechanisms behind these transitions, suggesting that the adsorption of salt ions at the micelle-water interface reduces the interfacial tension, thereby favoring the formation of elongated structures. acs.org

Furthermore, simulations have been used to investigate the self-assembly of CTAC in more complex systems, such as in the presence of polymers or other molecules, providing insights into the formation of hybrid materials. rsc.orgresearchgate.netnih.gov

Simulation of Interfacial Phenomena and Monolayers

MD simulations have provided valuable information on the behavior of CTAC at various interfaces, such as the air-water and solid-liquid interfaces. researchgate.netacs.orgup.pt These studies have investigated the structure and properties of CTAC monolayers, revealing details about molecular orientation, packing, and the distribution of counterions. acs.orgup.pt

Simulations of CTAC monolayers at the air-water interface have provided insights into the surface pressure-area isotherms and the organization of the surfactant molecules at the interface. At the interface between two immiscible liquids, such as water and an organic solvent, simulations have been used to study the structure of the CTAC monolayer and the distribution of the different molecular components. up.pt

The adsorption of CTAC onto solid surfaces has also been a subject of computational study. researchgate.netucl.ac.uk For instance, simulations have shown that the topography of a silicon surface can influence the morphology of the adsorbed CTAC micelles, leading to the formation of semicylindrical or hemispherical aggregates depending on the crystallographic orientation of the silicon. ucl.ac.uk These findings highlight the role of substrate-surfactant interactions in determining the structure of self-assembled monolayers.

Investigation of Additive Effects on Micellar Aggregates via Simulation

The influence of various additives on the structure and properties of CTAC micelles has been a significant area of investigation using molecular dynamics simulations. acs.orgnih.govrsc.orgnih.govacs.org These simulations can provide a molecular-level understanding of how additives interact with CTAC micelles and alter their morphology and stability.

A notable example is the effect of salts on CTAC micellization. Simulations have shown that different salts can have vastly different effects. For instance, simple inorganic salts like sodium chloride have a much weaker effect on micellar growth compared to aromatic salts like sodium salicylate. acs.org MD simulations have revealed that the amphiphilic nature of the salicylate ion allows it to adsorb strongly onto the micelle surface, leading to significant changes in micellar structure. acs.org

Environmental Fate and Biotransformation Research

Microbial Metabolism and Degradation Pathways

The biodegradation of hexadecyltrimethylammonium chloride is a key process in its removal from wastewater and natural ecosystems. asm.org Research has successfully isolated and identified microorganisms capable of utilizing this compound as a sole source of carbon and energy.

A notable example is a bacterium identified as a Pseudomonas species, strain B1, which was isolated from activated sludge. nih.govnih.gov This strain demonstrated the ability to grow on alkyltrimethylammonium salts with alkyl chains ranging from 12 to 22 carbons. asm.orgnih.gov Studies on this bacterium have elucidated a primary degradation pathway. The initial step involves the cleavage of the carbon-nitrogen bond by an NAD(P)H and O2-dependent monooxygenase. nih.govnih.gov This reaction splits the molecule into trimethylamine (B31210) and hexadecanal (B134135). ethz.ch

Following the initial cleavage, the long alkyl chain (hexadecanal) is further metabolized. asm.org Evidence from enzyme assays in Pseudomonas strain B1 cell extracts points towards the beta-oxidation pathway for the breakdown of the alkyl chain. nih.govnih.gov Key enzymes detected include aldehyde dehydrogenase, which likely oxidizes hexadecanal to hexadecanoate, and hexadecanoyl-coenzyme A dehydrogenase, a central enzyme in the beta-oxidation spiral. asm.orgnih.gov The presence of isocitrate lyase activity further suggests that the compound is largely metabolized via acetyl-CoA, a product of beta-oxidation. asm.orgnih.gov The trimethylamine produced is also subject to microbial degradation by other organisms. asm.org

This proposed pathway, involving the initial splitting of the molecule followed by the oxidation of the alkyl chain, is supported by stoichiometric analysis showing the formation of trimethylamine from this compound. nih.govnih.gov

Table 1: Key Microbial Degradation Steps for this compound

Step Reaction Key Enzyme(s) Microorganism Example
Initial Cleavage This compound → Trimethylamine + Hexadecanal Monooxygenase Pseudomonas sp. (Strain B1)
Alkyl Chain Oxidation Hexadecanal → Hexadecanoate Aldehyde Dehydrogenase Pseudomonas sp. (Strain B1)
Beta-Oxidation Hexadecanoate → Acetyl-CoA Hexadecanoyl-CoA Dehydrogenase, Isocitrate Lyase Pseudomonas sp. (Strain B1)

Environmental Impact Assessment in Research Contexts

Research-based environmental impact assessments for this compound and other quaternary ammonium (B1175870) compounds (QACs) focus on their fate in wastewater treatment systems and their potential effects on aquatic and terrestrial environments. researchgate.netnih.gov Due to their use in numerous consumer and industrial products, these compounds are commonly found in wastewater. asm.org

Studies indicate that QACs are effectively removed during wastewater treatment, with significant portions being eliminated through a combination of biodegradation and adsorption to sewage sludge. asm.orgresearchgate.net The strong tendency of these cationic surfactants to bind to anionic surfaces of sludge, sediment, and soil particles mitigates their concentration in the water column. researchgate.net

Despite high removal rates in treatment plants, residual amounts can be discharged into aquatic environments through treated effluent. researchgate.netnih.gov Therefore, ecotoxicity is a significant consideration in environmental impact assessments. This compound is classified as very toxic to aquatic organisms. coleparmer.comfishersci.se Ecotoxicity data from research studies are used to determine the potential risk. For instance, a 96-hour lethal concentration (LC50) for zebrafish has been reported as 0.7 mg/L. coleparmer.com For the water flea (Daphnia magna), a 48-hour 50% effective concentration (EC50) is reported at 0.280 mg/L. sigmaaldrich.comvanderbilt.edu The no-observed-effect concentration (NOEC) for the green algae Pseudokirchneriella subcapitata over 72 hours is 0.04 mg/L. sigmaaldrich.comvanderbilt.edu

The potential for bioconcentration in aquatic organisms is considered moderate, with an estimated bioconcentration factor (BCF) of 71. nih.gov Environmental risk assessments, such as those conducted for cleaning products containing similar QACs, conclude that while regional risks may be low, local effects in freshwater sediment or specific discharge environments cannot be entirely excluded. mst.dk These assessments highlight the importance of understanding the compound's environmental fate characteristics, which help to mitigate its inherent toxicity. researchgate.netnih.gov

Table 2: Ecotoxicity Data for this compound

Organism Test Duration Endpoint Concentration (mg/L) Reference(s)
Zebrafish (Danio rerio) 96 hours LC50 0.7 coleparmer.com
Water Flea (Daphnia magna) 48 hours EC50 0.280 sigmaaldrich.comvanderbilt.edu
Green Algae (Pseudokirchneriella subcapitata) 72 hours NOEC 0.04 sigmaaldrich.comvanderbilt.edu

Table 3: Mentioned Chemical Compounds

Compound Name
Acetate
Acetyl-CoA
Aldehyde dehydrogenase
Alkanal dehydrogenase
Alkyltrimethylammonium salts
Hexadecanal
Hexadecanoate
Hexadecanoyl-coenzyme A dehydrogenase
This compound
Isocitrate lyase
Monooxygenase

Emerging Research Areas and Future Directions

Integration in Advanced Functional Materials

The primary role of Hexadecyltrimethylammonium chloride as a templating agent is being expanded to create a new generation of advanced functional materials with precisely controlled structures and properties.

A significant area of research is its use in the synthesis of mesoporous materials. CTAC is instrumental in the formation of mesoporous silica (B1680970) nanoparticles (MSNs) through the cooperative self-assembly of silica precursors, such as tetraethylorthosilicate (TEOS), around CTAC micelles. researcher.liferesearchgate.net The concentration of CTAC is a critical parameter that influences the final structure; research has shown that variations in the CTAC/TEOS ratio can lead to transitions from well-ordered mesoporous structures to other morphologies. researchgate.net This templating mechanism allows for the creation of materials with high surface areas and tunable pore volumes, which are essential for applications in catalysis and separation. researchgate.net

Beyond silica, CTAC is used to prepare other advanced materials. It can act as a catalyst in certain organic reactions and as a template for synthesizing rod-like mesoporous silica from sodium silicate. sigmaaldrich.com Furthermore, its application extends to the creation of flexible Polymethylsilsesquioxane (PMSQ) aerogels. sigmaaldrich.com In this process, CTAC helps to control the nanoscale microstructure, preventing the aggregation of the precursor, methyltrimethoxysilane (B3422404) (MTMS), and enabling the formation of materials with low thermal conductivity and high mechanical flexibility. rsc.org

Material TypePrecursor(s)Role of CTACKey Findings & Properties
Mesoporous Silica Nanoparticles (MSNs) Tetraethylorthosilicate (TEOS)Structure-directing agent (template)Creates uniform, tunable pores; high surface area (545-1210 m²/g) and pore volume (0.26-0.80 cm³/g). researchgate.netnih.gov
Rod-like Mesoporous Silica Sodium silicateTemplateEnables the formation of specific, non-spherical morphologies. sigmaaldrich.com
Flexible Aerogels Methyltrimethoxysilane (MTMS)Prevents precursor aggregationResults in flexible, low-density materials with low thermal conductivity. rsc.org
Sustainable Cementitious Pastes CementPorosity-inducing agentIncreases porosity and reduces thermal conductivity, creating lightweight, thermally efficient building materials. researchgate.net

Novel Biomedical Research Applications

The interface of CTAC with biological systems is a burgeoning field of research, with significant potential in therapeutics and diagnostics. Its ability to interact with cellular components is being harnessed for targeted treatments and advanced imaging.

One of the most promising applications is in drug delivery systems for cancer therapy. nih.gov Researchers have developed CTAC-loaded mesoporous silica nanoparticles (MSNs) that act as mitochondrion-targeting agents. nih.gov In this system, the CTAC retained within the MSNs after synthesis can target the mitochondria of cancer cells, inducing dysfunction and leading to cell apoptosis and necrosis. nih.gov This approach turns a synthesis component into an active therapeutic agent.

CTAC is also pivotal in the functionalization of nanoparticles for biomedical use. It is a common capping agent in the synthesis of gold nanocubes, which have unique optical properties useful for bio-imaging and diagnostics. nih.gov However, the CTAC layer must often be modified or replaced to enhance biocompatibility and allow for the attachment of biomolecules like DNA. nih.govnih.gov Research has demonstrated reliable protocols for this biofunctionalization, which involves a ligand exchange process, enabling the use of these nanoparticles in sensitive and selective detection of biological analytes. nih.gov The historical use of CTAC in the extraction and purification of DNA also underpins its potential utility in gene therapy research, where it can facilitate the protection and delivery of nucleic acids. ontosight.ai

Application AreaSystemMechanism / Role of CTACResearch Finding
Cancer Therapy CTAC-loaded Mesoporous Silica Nanoparticles (CTAC@MSNs)The positively charged CTAC targets and disrupts the mitochondria in cancer cells. nih.govShowed significant antitumor activity in MCF-7 breast cancer cells. nih.gov
Bio-imaging & Diagnostics CTAC-capped Gold NanocubesActs as a facet-blocking agent during synthesis to create sharp-edged nanoparticles with enhanced electromagnetic fields. nih.govThe CTAC surface can be functionalized with DNA for use in bioanalytical applications. nih.govnih.gov
Gene Therapy Research Micellar complexes with DNAThe cationic head group binds to negatively charged DNA, protecting it and potentially enhancing delivery. Explored for its ability to form complexes with DNA, relevant for gene editing and delivery systems. nih.govsabaiglobal.combio-techne.com

Green Chemistry Approaches and Sustainable Synthesis

With growing environmental awareness, a key research direction is improving the sustainability profile of CTAC and similar surfactants. This involves exploring greener synthesis routes and understanding the compound's lifecycle and biodegradability.

While CTAC is effective, its environmental impact is a concern, driving research into its behavior in ecosystems. ontosight.ai Studies have investigated the biodegradation of quaternary ammonium (B1175870) compounds by microorganisms like Pseudomonas species, which utilize monooxygenase-mediated pathways. Understanding these degradation pathways is crucial for mitigating the ecotoxicity of CTAC.

The development of sustainable alternatives is another major focus. Researchers are investigating natural, biodegradable surfactants derived from plant sources, such as Acacia Concinna (soapnut). bohrium.comresearchgate.net These natural surfactants, often saponin-based, can form micelles at very low concentrations and are readily biodegradable, positioning them as potential eco-friendly replacements for synthetic surfactants in various applications. bohrium.comnih.gov The comparison of synthetic surfactants like CTAC with these bio-based alternatives highlights the trade-offs between performance and environmental impact, guiding the future design of greener chemicals. nih.gov

ApproachFocusKey Research Findings
Biodegradation Studies Understanding the environmental fate of CTAC.Microbial adaptation allows for the breakdown of quaternary ammonium compounds, though the process can be complex. ontosight.ai
Development of Alternatives Finding eco-friendly, biodegradable surfactants.Extracts from plants like Acacia Concinna show promising surfactant properties and are readily biodegradable. bohrium.comresearchgate.net
Sustainable Sourcing Shifting from petroleum-based to oleochemical feedstocks.Oleochemical-based surfactants (derived from fats and oils) are generally more biocompatible and biodegradable. nih.gov

Interdisciplinary Research with Soft Matter Physics and Nanoscience

The fundamental properties of this compound make it an ideal subject for interdisciplinary research, particularly at the intersection of soft matter physics and nanoscience. These fields seek to understand and control matter at the molecular and nanoscale.

In soft matter physics, the focus is on the self-assembly and phase behavior of CTAC in solutions. uni-potsdam.deaps.org All-atom molecular dynamics simulations have been employed to explore the transition of CTAC solutions from a micellar phase to a hexagonal columnar phase at high concentrations. rsc.org These studies reveal how CTAC molecules self-organize into spherical and rod-like micelles and how these structures evolve with concentration, providing fundamental insights that are critical for controlling its use as a templating agent. rsc.org

Nanoscience research extensively utilizes CTAC as a surfactant to control the synthesis and organization of nanoparticles. researchgate.net It is widely used to stabilize gold nanoparticles and direct their self-assembly into ordered two-dimensional patterns. nih.govbohrium.com The CTAC bilayer adsorbed on the surface of nanocrystals mediates interparticle interactions, allowing for control over their spacing and arrangement. nih.govcore.ac.uk This control is essential for creating materials with novel plasmonic and electronic properties. The ability of CTAC to prevent the aggregation of nanoparticles is also crucial for their application in various fields, from catalysis to biomedicine. alkalisci.com

Interdisciplinary FieldResearch FocusTechniques UsedKey Insights
Soft Matter Physics Phase behavior and self-assembly of CTAC in aqueous solutions.All-atom molecular dynamics simulations, Voronoi tesselation. rsc.orgRevealed concentration-dependent transition from micellar to hexagonal columnar phases; characterized the shape and structure of molecular assemblies. rsc.org
Nanoscience Synthesis and stabilization of nanoparticles (e.g., gold, silica).Seed-mediated synthesis, Transmission Electron Microscopy (TEM), Spectroscopy. nih.govbohrium.comCTAC acts as a capping agent to control nanoparticle shape (e.g., nanocubes) and as a medium for their self-assembly into ordered arrays. nih.govnih.gov
Nanoscience / Materials Controlling microstructure of hybrid materials.Classical and reactive molecular dynamics simulations. rsc.orgCTAC self-assemblies disperse among polymer precursors to prevent clustering, enabling the formation of flexible aerogels. rsc.org

Q & A

Q. What is the mechanism behind CTAC's antimicrobial activity against gram-positive bacteria?

CTAC disrupts microbial cell membranes via electrostatic interactions between its cationic quaternary ammonium head and negatively charged bacterial cell walls. This destabilizes membrane integrity, leading to leakage of cellular components and cell death. Gram-positive bacteria are more susceptible due to their dense peptidoglycan layers with higher negative charge density. Methodologically, this can be studied using minimum inhibitory concentration (MIC) assays and fluorescence microscopy to visualize membrane disruption .

Q. How does CTAC function as a cationic surfactant in micelle formation?

CTAC's amphiphilic structure enables self-assembly into micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic alkyl chains aggregate inward, while the cationic heads interact with the polar solvent. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) are commonly used to characterize micelle size and morphology. Counterion type (e.g., chloride vs. bromide) and temperature significantly influence CMC and micellar stability .

Q. What are the recommended safety protocols when handling CTAC in laboratory settings?

CTAC requires strict safety measures due to its irritant and hygroscopic nature. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant goggles, and lab coats. Engineering controls such as fume hoods and proper ventilation are essential. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Emergency protocols include immediate flushing of exposed eyes/skin with water for 15+ minutes and seeking medical attention .

Advanced Research Questions

Q. How does the choice of counterion (e.g., chloride vs. bromide) affect CTAC's adsorption and self-assembly on silica surfaces?

Counterions modulate CTAC's binding affinity and interfacial behavior. Chloride counterions yield lower surface excess concentrations compared to bromide due to weaker binding. Above the CMC, bromide promotes wormlike micelle formation on silica, while chloride forms spherical aggregates. Techniques like optical reflectometry and atomic force microscopy (AFM) quantify adsorption kinetics and layer structure .

Q. What methodologies are used to study CTAC's role in enhancing nanomaterial morphology during synthesis?

CTAC acts as a structure-directing agent in nanomaterial synthesis. For example, in gold helicoid nanoparticles, CTAC controls chiral gaps and optical properties. Researchers use UV-vis spectroscopy, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy to correlate CTAC concentration with nanostructure geometry and plasmonic responses .

Q. How can CTAC be utilized to modify montmorillonite for improved heavy metal adsorption, and what parameters optimize this process?

CTAC-modified montmorillonite enhances lead (Pb²⁺) adsorption by increasing hydrophobicity and cation exchange capacity. Optimization involves varying CTAC loading ratios and pH. Characterization via X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and batch adsorption experiments with Langmuir isotherm modeling can validate performance .

Q. What enzymatic pathways are involved in the microbial degradation of CTAC, and how can they be experimentally verified?

Pseudomonas strain B1 metabolizes CTAC via β-oxidation of the alkyl chain, producing trimethylamine. Key enzymes include hexadecyltrimethylammonium oxygenase (NAD(P)H-dependent) and aldehyde dehydrogenase. Enzyme assays, stoichiometric analysis of trimethylamine, and knockout mutant studies confirm pathway specificity. Gas chromatography-mass spectrometry (GC-MS) tracks intermediate metabolites .

Q. How does CTAC's concentration influence its role as an adjuvant in vaccine formulations, and what analytical techniques assess its efficacy?

CTAC enhances antigen stability and immune response via electrostatic complexation. In neoantigen nanovaccines (e.g., mD@cSMN), CTAC concentration affects particle size and zeta potential, measured via DLS. In vivo studies using flow cytometry (e.g., dendritic cell activation markers) and ELISA (antibody titers) evaluate adjuvant efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.